molecular formula C23H30N2O2 B610970 1-((1H-吲哚-4-基)氧基)-3-(叔丁基(4-甲基苄基)氨基)丙烷-2-醇 CAS No. 2095432-55-4

1-((1H-吲哚-4-基)氧基)-3-(叔丁基(4-甲基苄基)氨基)丙烷-2-醇

货号 B610970
CAS 编号: 2095432-55-4
分子量: 366.505
InChI 键: BNRANURXPKRRKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol is a synthetic small molecule with potential applications in scientific research, drug discovery, and drug development. It is a highly selective and potent agonist of the serotonin 5-HT2A receptor and is being studied for its potential therapeutic effects in the treatment of depression, anxiety, and other neuropsychiatric disorders.

科学研究应用

Inhibition of Hepatic Gluconeogenesis

SR-18292 is a potent and specific inhibitor of hepatic gluconeogenesis . It works by increasing the acetylation of PGC-1α (peroxisome proliferator-activated receptor γ coactivator 1 α), which suppresses the expression of gluconeogenic genes . This action of SR-18292 can help reduce blood glucose levels and increase hepatic insulin sensitivity in mouse models of Type 2 Diabetes .

Induction of Fetal Hemoglobin Synthesis

SR-18292 has been used to induce the synthesis of fetal hemoglobin (HbF) in adult erythroid cells . The reactivation of HbF synthesis can diminish the severity of many clinical features of sickle cell disease . This is achieved by up-regulating PGC-1α, which has been shown to induce HbF levels in human primary erythroid progenitor CD34+ cells .

Reduction of Disease Pathology in Sickle Cell Mice

In addition to inducing HbF synthesis, SR-18292 has been shown to reduce disease pathology in sickle cell mice . After 4 weeks of treatment with SR-18292, there was a significant increase in the HbF-high cell population in sickle cell mice . This led to a significant reduction in reticulocyte counts, a sign of premature red blood cell destruction (hemolysis), from 55% to 20% .

Promotion of Erythroid Terminal Differentiation

SR-18292 has been found to promote erythroid terminal differentiation . At higher concentrations, SR-18292 treatment increased the percentage of CD49d- CD233+ cells, suggesting that SR-18292 can promote erythroid terminal differentiation .

Potential Use in Drug Development

Given its unique properties and effects, SR-18292 could potentially be used in the development of new drugs for the treatment of conditions such as Type 2 Diabetes and sickle cell disease .

属性

IUPAC Name

1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRANURXPKRRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol
Reactant of Route 3
1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol
Reactant of Route 4
1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol
Reactant of Route 5
1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。